1,4-Dioxepane-6-carboxylic acid

Physicochemical profiling Ionization constant Lead optimization

MedChem groups need 3D scaffolds beyond six-membered rings for fragment screening. 1,4-Dioxepane-6-carboxylic acid (CAS 1701684-61-8) provides a seven-membered twist-chair heterocycle with pKa 3.88-intermediate between dioxane (pKa 3.10) and THF (pKa 4.33) analogs-enabling distinct exit vector geometry for SAR. - 98% purity with batch-specific NMR, HPLC, GC documentation. - Chemoselective MCR-compatible scaffold for diversity-oriented synthesis. - In stock for immediate global dispatch; multi-gram quantities upon request.

Molecular Formula C6H10O4
Molecular Weight 146.142
CAS No. 1701684-61-8
Cat. No. B2595331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxepane-6-carboxylic acid
CAS1701684-61-8
Molecular FormulaC6H10O4
Molecular Weight146.142
Structural Identifiers
SMILESC1COCC(CO1)C(=O)O
InChIInChI=1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8)
InChIKeyLJYYFLBMUAYHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxepane-6-carboxylic Acid (CAS 1701684-61-8): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1,4-Dioxepane-6-carboxylic acid (CAS 1701684-61-8) is a saturated seven-membered heterocyclic building block belonging to the 1,4-dioxepane class, bearing a carboxylic acid substituent at the C-6 position . With a molecular formula of C₆H₁₀O₄ and a monoisotopic mass of 146.0579 Da, the compound is characterized by a predicted pKa of 3.88 ± 0.20, a predicted boiling point of 303.7 ± 37.0 °C, and a predicted density of 1.232 ± 0.06 g/cm³ [1]. It is supplied as a research-grade intermediate with verified purity levels of 95–98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . The dioxepane scaffold has been recognized as a promising molecular framework for early drug discovery, with recent studies evaluating its potential for isosteric replacements through physicochemical and conformational profiling .

Why Generic Substitution of 1,4-Dioxepane-6-carboxylic Acid with Other Oxygen Heterocycle Carboxylic Acids Fails: Ring-Size and Heteroatom-Positioning Matters


Generic interchange between 1,4-dioxepane-6-carboxylic acid and its closest structural analogs—such as 1,4-dioxane-2-carboxylic acid, tetrahydrofuran-3-carboxylic acid, or tetrahydropyran-4-carboxylic acid—is scientifically unsound because the seven-membered dioxepane ring introduces a distinct conformational landscape and electronic environment that directly modulates the carboxylic acid pKa, hydrogen-bonding capacity, and exit vector geometry . The predicted pKa of 3.88 ± 0.20 for 1,4-dioxepane-6-carboxylic acid differs substantially from that of 1,4-dioxane-2-carboxylic acid (pKa 3.10) and tetrahydrofuran-3-carboxylic acid (pKa 4.33), reflecting the influence of ring size and the spatial arrangement of the two endocyclic oxygen atoms on acid strength . Furthermore, 1,4-dioxepanes exhibit a twist-chair conformational equilibrium that is distinct from the chair conformations dominating six-membered dioxane rings, yielding different spatial presentation of the carboxylic acid pharmacophore—a critical parameter in fragment-based drug design and target engagement [1]. Substituting with a regioisomeric dioxepane carboxylic acid or a mono-oxygen heterocycle analog would therefore alter both physicochemical properties and three-dimensional binding geometry, compromising the integrity of any structure-activity relationship dependent on this specific scaffold.

Quantitative Differentiation Evidence for 1,4-Dioxepane-6-carboxylic Acid Relative to Closest Analogs and In-Class Alternatives


pKa Differentiation: 1,4-Dioxepane-6-carboxylic Acid vs. Six-Membered and Mono-Oxygen Heterocycle Carboxylic Acid Analogs

1,4-Dioxepane-6-carboxylic acid exhibits a predicted pKa of 3.88 ± 0.20, which is intermediate between the more acidic 1,4-dioxane-2-carboxylic acid (pKa 3.10 ± 0.20) and the less acidic tetrahydrofuran-3-carboxylic acid (pKa 4.33 ± 0.20) and tetrahydropyran-4-carboxylic acid (pKa 4.43 ± 0.20) . This 0.45–0.78 pKa unit difference relative to the mono-oxygen analogs corresponds to a ~2.8–6.0-fold difference in acid dissociation constant (Ka), translating to a meaningful shift in ionization state at physiological pH (7.4) that affects membrane permeability, protein binding, and solubility .

Physicochemical profiling Ionization constant Lead optimization

Ring-Size Conformational Differentiation: Seven-Membered Twist-Chair Dynamics vs. Six-Membered Chair Conformations

The 1,4-dioxepane ring adopts a twist-chair (TC) conformational equilibrium that is fundamentally distinct from the dominant chair conformations of six-membered 1,4-dioxane rings [1][2]. The saturated seven-membered heterocycle populates multiple twist-chair conformers with different spatial orientations of the C-6 carboxylic acid substituent, as demonstrated by MM3 conformational analysis and supported by microwave spectroscopy and NMR studies on related 1,3-dioxepanes [1][3]. In contrast, 1,4-dioxane-2-carboxylic acid is conformationally more restricted, with the carboxylic acid group locked into a narrower set of exit vector geometries [2]. This difference in conformational flexibility and substituent presentation is critical for fragment-based screening campaigns where three-dimensional pharmacophore matching to a protein binding site determines hit rates.

Conformational analysis Scaffold diversity Fragment-based drug design

Synthetic Utility in Multicomponent Reactions: 1,4-Dioxepane Scaffold Formation via Isocyanide-Meldrum's Acid Chemistry

The reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of 1,2-ethanediol yields N-(1)-(alkyl)-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-methylpropanamides, demonstrating that the 1,4-dioxepane-6-yl scaffold can be directly assembled via a one-pot multicomponent process [1]. This contrasts with the synthetic accessibility of 1,4-dioxane-2-carboxylic acid derivatives, which typically require multi-step sequences involving oxidation or ring-closure of pre-functionalized diols . The ability to construct the dioxepane ring with simultaneous installation of the C-6 exocyclic substituent via this MCR approach provides a convergent synthetic entry that is not available for 1,3-dioxepane regioisomers under identical conditions—when 1,3-propanediol or 1,4-butanediol are used as the bidentate nucleophile, alternative lactone products are obtained instead [1].

Multicomponent reaction Diversity-oriented synthesis Scaffold synthesis

Purity and Batch-to-Batch Reproducibility: Vendor-Supplied QC Documentation for Consistent Experimental Outcomes

Commercially available 1,4-dioxepane-6-carboxylic acid is supplied at verified purities of 95% (Bidepharm, catalog BD00798393) or 98% (Leyan, catalog 1548697), with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by the supplier . This level of documented purity and analytical characterization exceeds what is typically available for custom-synthesized dioxepane analogs such as 6-amino-1,4-dioxepane-6-carboxylic acid (CAS 1879363-35-5) or 6-vinyl-[1,4]dioxepane-6-carboxylic acid, where purity specifications may be limited to a single analytical method . The availability of multi-method batch QC reduces the risk of unidentified impurities confounding biological assay results or introducing unexpected reactivity in subsequent synthetic transformations.

Chemical procurement Quality control Reproducibility

Isosteric Replacement Potential: 1,4-Dioxepane Scaffold in Physicochemical Profiling for Drug Discovery

Recent studies by Bondarenko et al. (2026) evaluated fused and spirocyclic 1,4-dioxepanes for their potential as isosteric replacements in drug discovery, measuring pKa and LogP values and performing exit vector analysis based on X-ray diffraction data . While this study focused on bicyclic derivatives rather than the monocyclic 1,4-dioxepane-6-carboxylic acid itself, it establishes the broader class as a viable scaffold for modulating physicochemical properties in lead optimization. The 1,4-dioxepane core offers hydrogen-bond acceptor capacity via its two endocyclic oxygen atoms while maintaining a distinct spatial arrangement compared to morpholine or piperazine isosteres, providing medicinal chemists with an alternative scaffold when standard heterocyclic replacements fail to achieve desired property profiles.

Isosteric replacement LogP Drug-likeness

Highest-Confidence Application Scenarios for 1,4-Dioxepane-6-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Campaigns Requiring a Conformationally Distinct Carboxylic Acid Pharmacophore

1,4-Dioxepane-6-carboxylic acid is suited for fragment library inclusion where the objective is to sample three-dimensional chemical space beyond planar aromatics and common six-membered heterocycles. Its seven-membered twist-chair conformational ensemble presents the carboxylic acid in spatial orientations that differ from those of 1,4-dioxane-2-carboxylic acid or tetrahydrofuran-3-carboxylic acid, potentially enabling detection of fragment hits against binding pockets that do not accommodate more rigid, chair-locked six-membered ring systems . The intermediate pKa of 3.88 ensures that the carboxylic acid is predominantly ionized at physiological pH, facilitating charge-assisted hydrogen bonding with protein targets while avoiding the very low pKa (<3.0) that can lead to excessive polarity and poor permeability characteristic of certain heterocyclic carboxylic acids such as morpholine-2-carboxylic acid (pKa ~2.57) .

Diversity-Oriented Synthesis and Multicomponent Reaction Library Production

The demonstrated one-pot multicomponent synthesis of 1,4-dioxepane-6-yl derivatives via the isocyanide-Meldrum's acid-1,2-ethanediol reaction provides a convergent synthetic strategy for generating libraries of dioxepane-containing compounds. This MCR approach is chemoselective for 1,2-diol bidentate nucleophiles; use of 1,3-propanediol or 1,4-butanediol diverts the reaction to alternative lactone products . Laboratories engaged in diversity-oriented synthesis can leverage this chemoselectivity to access 1,4-dioxepane scaffolds that are not readily obtainable through other synthetic routes, with 1,4-dioxepane-6-carboxylic acid serving as either a starting material for further derivatization or a reference standard for confirming the scaffold identity in MCR products.

Physicochemical Property Optimization in Lead Series Requiring pKa Modulation

When a lead series suffers from suboptimal ionization profiles—for example, a carboxylic acid pKa that is too low (causing excessive negative charge at pH 7.4 and poor membrane permeability) or too high (reducing aqueous solubility)—the 1,4-dioxepane-6-carboxylic acid scaffold offers a pKa (3.88) that is intermediate between common heterocyclic alternatives. Replacing a 1,4-dioxane-2-carboxylic acid moiety (pKa 3.10) with the dioxepane analog raises the pKa by ~0.78 units, reducing the fraction ionized at pH 7.4 and potentially improving permeability . Conversely, substituting a tetrahydrofuran-3-carboxylic acid (pKa 4.33) with the dioxepane scaffold lowers the pKa by ~0.45 units, potentially enhancing solubility . This tunability, combined with the distinct exit vector geometry of the seven-membered ring [1], makes 1,4-dioxepane-6-carboxylic acid a strategic building block for multiparameter optimization in medicinal chemistry.

Development of Novel 1,4-Dioxepane-Containing Isosteres for Carboxylic Acid Bioisostere Screening Cascades

The evolving recognition of 1,4-dioxepanes as promising frameworks for isosteric replacements in drug discovery positions 1,4-dioxepane-6-carboxylic acid as a key starting material for synthesizing and evaluating novel carboxylic acid bioisosteres. While bicyclic 1,4-dioxepanes have already undergone physicochemical profiling (pKa and LogP measurement, X-ray-based exit vector analysis) , the monocyclic 1,4-dioxepane-6-carboxylic acid provides a simpler, more synthetically accessible entry point for exploring this scaffold class. Research groups can use this compound to prepare amide, ester, or heterocycle derivatives and assess whether the dioxepane core confers advantages in potency, selectivity, or ADME properties compared to established dioxane or morpholine-based isosteres. The commercial availability of the compound at documented purity (95–98%) with multi-method QC further supports its use in systematic medicinal chemistry studies where batch-to-batch consistency is critical for reliable SAR interpretation.

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